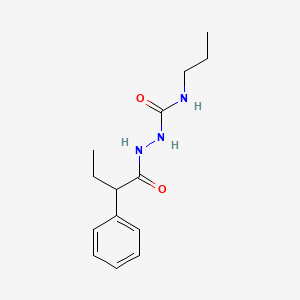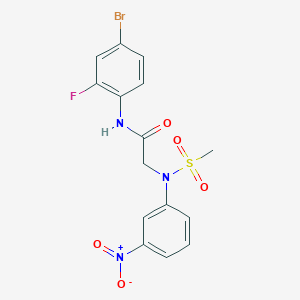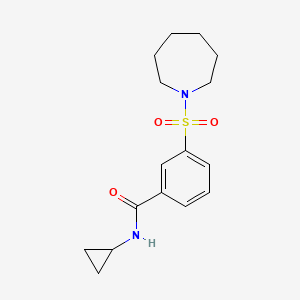![molecular formula C20H19N5OS B4795705 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4795705.png)
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of pyrazole, triazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with an appropriate diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base.
Formation of the Triazole Ring: This involves the cyclization of an appropriate hydrazide with a nitrile.
Attachment of the Phenoxy Group: This step involves the reaction of the triazole intermediate with 2-methylphenol in the presence of a suitable catalyst.
Introduction of the Hydrosulfide Group: This final step involves the reaction of the intermediate with hydrogen sulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a valuable candidate for drug discovery and development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. Its potential bioactivity could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole and pyrazole rings suggests potential interactions with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(1-Methyl-1H-pyrazol-4-yl)benzyl-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine
- **2-(1H-pyrazol-1-yl)pyridine
- **1,4-Di(4’-Pyrazolyl)Benzene
Uniqueness
The uniqueness of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-ylhydrosulfide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both pyrazole and triazole rings, along with the phenoxy and hydrosulfide groups, provides a versatile platform for further functionalization and exploration in various fields.
Properties
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-15-7-5-6-10-18(15)26-14-19-22-23-20(27)25(19)17-11-21-24(13-17)12-16-8-3-2-4-9-16/h2-11,13H,12,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJOZEMETXZQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine](/img/structure/B4795638.png)
![3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4795653.png)
![N-(2,3-dimethylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4795657.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4795662.png)
![N-[3-(morpholin-4-yl)propyl]cyclopentanecarboxamide](/img/structure/B4795670.png)

![(7Z)-3-(3-BROMOPHENYL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B4795680.png)


![4-{[3-(4-tert-butylbenzoyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4795697.png)
![METHYL 3-{[2-(2-NITROPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4795708.png)
![methyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795713.png)
![N-[1-(4-bromophenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4795724.png)
![(5E)-1-(3-ethoxyphenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4795727.png)
